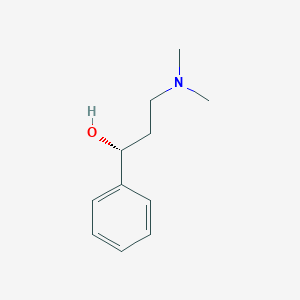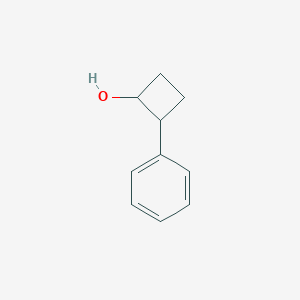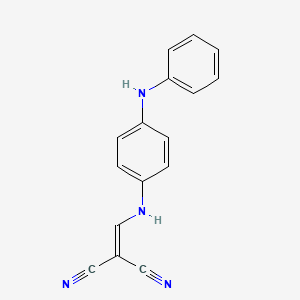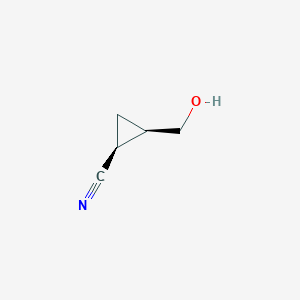![molecular formula C10H12ClNOSi B2891394 5-Chloro-3-[2-(trimethylsilyl)ethynyl]pyridin-2-ol CAS No. 1864052-11-8](/img/structure/B2891394.png)
5-Chloro-3-[2-(trimethylsilyl)ethynyl]pyridin-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-3-[2-(trimethylsilyl)ethynyl]pyridin-2-ol is a chemical compound with the molecular formula C10H12ClNOSi and a molecular weight of 225.75 g/mol . It is characterized by the presence of a chloro group, a trimethylsilyl group, and a pyridin-2-ol moiety. This compound is often used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-[2-(trimethylsilyl)ethynyl]pyridin-2-ol typically involves the reaction of 5-chloro-2-hydroxypyridine with trimethylsilylacetylene under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as palladium acetate, in an organic solvent like tetrahydrofuran (THF). The reaction mixture is heated to reflux for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.
化学反応の分析
Types of Reactions
5-Chloro-3-[2-(trimethylsilyl)ethynyl]pyridin-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base, such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyridine carboxylic acids.
Reduction: Formation of the corresponding alcohols.
Substitution: Formation of substituted pyridines with various functional groups.
科学的研究の応用
5-Chloro-3-[2-(trimethylsilyl)ethynyl]pyridin-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-Chloro-3-[2-(trimethylsilyl)ethynyl]pyridin-2-ol involves its interaction with specific molecular targets. The chloro and trimethylsilyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
- 5-Chloro-3-[2-(trimethylsilyl)ethynyl]pyridin-2-amine
- 6-Bromo-2-chloro-4-[2-(trimethylsilyl)ethynyl]pyridin-3-amine
- 2-[2-(Trimethylsilyl)ethynyl]pyridin-3-amine
Uniqueness
5-Chloro-3-[2-(trimethylsilyl)ethynyl]pyridin-2-ol is unique due to the presence of both a chloro group and a trimethylsilyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry and research applications.
特性
IUPAC Name |
5-chloro-3-(2-trimethylsilylethynyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNOSi/c1-14(2,3)5-4-8-6-9(11)7-12-10(8)13/h6-7H,1-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IETNXEIOINXRIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC(=CNC1=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNOSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Amino-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2891318.png)

![tert-Butyl N-[2-(3-aminophenoxy)ethyl]-N-methylcarbamate](/img/structure/B2891320.png)

![Allyl 2-(butylthio)-5-(3-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2891324.png)

![7-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2891326.png)
![N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2891327.png)

![8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2891332.png)


